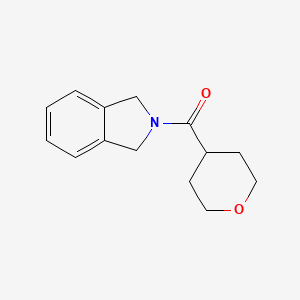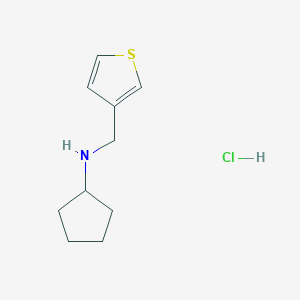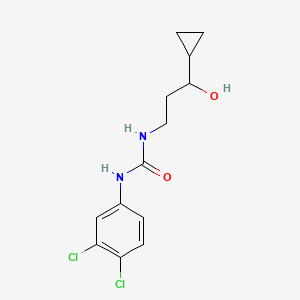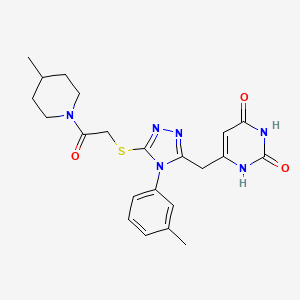
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-769662, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. This makes it a promising candidate for the treatment of type 2 diabetes and metabolic disorders.
Mécanisme D'action
AMPK is a key regulator of cellular energy metabolism. It is activated in response to cellular stress, such as low energy levels, and promotes energy conservation and production. 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea activates AMPK by binding to the allosteric site of the kinase, leading to conformational changes that enhance its activity. This results in increased glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been shown to reduce lipid accumulation in adipose tissue and liver, which can improve metabolic health. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments. It is a potent and specific activator of AMPK, which makes it a useful tool for studying the role of AMPK in cellular metabolism. Additionally, the compound is stable and can be easily synthesized in high purity and yield. However, one limitation of using 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and specific activators of AMPK. Additionally, the compound could be studied in combination with other drugs to determine its potential therapeutic applications in the treatment of metabolic disorders and chronic inflammatory diseases. Finally, the compound could be studied in animal models to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-3-7(4-2-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPATVDAJJBDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![N-(2-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2906585.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)


![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate](/img/structure/B2906601.png)